In Vivo EPO Induction: FG-2216 vs. Roxadustat
FG-2216 demonstrates a substantially greater magnitude of EPO induction in vivo compared to the later-generation, clinically approved drug roxadustat. In rhesus macaques, a single 60 mg/kg oral dose of FG-2216 induced an 82- to 309-fold increase in circulating EPO [1]. In contrast, roxadustat treatment in an ischemia-reperfusion injury model resulted in only a 9-fold increase in EPO production [2]. This highlights FG-2216's potent ability to activate the HIF pathway, making it a benchmark for maximal pharmacological response.
| Evidence Dimension | In Vivo Erythropoietin (EPO) Induction |
|---|---|
| Target Compound Data | 82- to 309-fold increase |
| Comparator Or Baseline | Roxadustat: 9-fold increase |
| Quantified Difference | 9.1x to 34.3x greater fold-increase |
| Conditions | Rhesus macaque (FG-2216, 60 mg/kg, p.o.) vs. Ischemia-reperfusion injury model in mice (roxadustat) |
Why This Matters
For researchers needing a potent, positive control to maximally stimulate the HIF-EPO axis in animal models, FG-2216 offers a much larger dynamic range than roxadustat.
- [1] Hsieh, M. M., et al. (2007). HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques. Blood, 110(6), 2140-2147. View Source
- [2] OUCI. (n.d.). ROX treatment for 24–72 h increased Epo production during IRI by 9-fold. View Source
